Chiral Purity: Separation of Active (3R,4R)-Enantiomer from rac-Tasocitinib
rac-Tasocitinib comprises a 1:1 mixture of (3R,4R)- and (3S,4S)-enantiomers, which are chemically identical but pharmacologically distinct. The active (3R,4R)-enantiomer (CAS 477600-75-2) can be resolved from the racemate using chiral stationary phase HPLC, with the (3S,4S)-enantiomer (CAS 1092578-47-6) identified as Impurity C . The (3R,4S)-diastereomer (CAS 1092578-46-5, Impurity A) also exists as a potential process impurity requiring chromatographic separation . Quantitatively, these less active enantiomers are reported to exhibit substantially reduced JAK3 inhibitory activity, rendering chiral purity a critical quality attribute for pharmacological studies .
| Evidence Dimension | Stereochemical composition |
|---|---|
| Target Compound Data | 1:1 racemic mixture of (3R,4R)- and (3S,4S)-enantiomers |
| Comparator Or Baseline | Active (3R,4R)-enantiomer (single stereoisomer) |
| Quantified Difference | Active enantiomer comprises 50% of racemate; (3S,4S)-enantiomer exhibits reduced JAK3 inhibition |
| Conditions | Chiral HPLC resolution; stereochemical assignment |
Why This Matters
Procurement of rac-Tasocitinib is essential for analytical method development requiring separation of active enantiomer from process impurities and for studies examining the contribution of stereochemistry to JAK inhibition.
